N-(2-Carboxyethyl)-N-dodecyl-beta-alanine
Overview
Description
N-(2-Carboxyethyl)-N-dodecyl-beta-alanine is a compound that belongs to the class of amino acids It is characterized by the presence of a carboxyethyl group and a dodecyl chain attached to the beta-alanine backbone
Mechanism of Action
Target of Action
It is known to function as a hair conditioning agent and surfactant-cleansing agent in cosmetic formulations .
Mode of Action
It is known that as a surfactant, it likely interacts with the lipid layers of the skin and hair, reducing surface tension and allowing for better spreadability and cleansing .
Pharmacokinetics
It is known that lauriminodipropionate may undergo oxidative n-dealkylation to form various products .
Result of Action
As a hair conditioning agent and surfactant-cleansing agent, it likely contributes to the cleanliness and manageability of hair and skin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Carboxyethyl)-N-dodecyl-beta-alanine typically involves the reaction of beta-alanine with dodecylamine and a carboxyethylating agent. The reaction is carried out under mild alkaline conditions, often using sodium bicarbonate as a base. The reaction temperature is maintained at around 60°C to ensure optimal yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Carboxyethyl)-N-dodecyl-beta-alanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the carboxyethyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the carboxyethyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxyethyl group may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various alkylated or acylated derivatives .
Scientific Research Applications
N-(2-Carboxyethyl)-N-dodecyl-beta-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a surfactant in various chemical processes.
Biology: The compound is studied for its potential role in cell signaling and membrane interactions due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on cellular processes.
Industry: It is utilized in the formulation of detergents, emulsifiers, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
N-(2-Carboxyethyl)chitosan: Similar in having a carboxyethyl group but differs in the polymeric nature and applications.
N-(2-Carboxyethyl)-L-arginine: Shares the carboxyethyl group but has a different amino acid backbone and biological functions.
Uniqueness
N-(2-Carboxyethyl)-N-dodecyl-beta-alanine is unique due to its combination of a long hydrophobic dodecyl chain and a hydrophilic carboxyethyl group, making it an effective amphiphilic molecule. This dual nature allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications .
Properties
IUPAC Name |
3-[2-carboxyethyl(dodecyl)amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO4/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23/h2-16H2,1H3,(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYUAOIALFMRGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CCC(=O)O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3655-00-3 (di-hydrochloride salt) | |
Record name | N-lauryl iminodipropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017066089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70168924 | |
Record name | N-Dodecyl-N,N-bis(2-carboxyethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17066-08-9 | |
Record name | N-(2-Carboxyethyl)-N-dodecyl-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17066-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-lauryl iminodipropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017066089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Dodecyl-N,N-bis(2-carboxyethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-carboxyethyl)-N-dodecyl-β-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.374 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURIMINODIPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6L51RHM7E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the safety implications of using lauriminodipropionic acid in cosmetic products?
A1: The Cosmetic Ingredient Review Expert Panel has assessed the safety of lauriminodipropionic acid, sodium lauriminodipropionate, and disodium lauriminodipropionate for cosmetic applications []. Based on their review of relevant animal and human data, the panel concluded that these ingredients are safe for use in cosmetics at current practices of use and concentration [].
Q2: Can lauriminodipropionic acid influence bacterial toxin production?
A2: Research indicates that lauriminodipropionic acid, specifically in its sodium salt form (sodium lauriminodipropionic acid), demonstrates an inhibitory effect on the production of toxic shock syndrome toxin 1 (TSST-1) by Staphylococcus aureus []. This suppression of TSST-1 production occurs even at concentrations where the compound has minimal impact on the growth of the bacteria itself []. This finding suggests potential applications beyond cosmetics, particularly in areas concerning S. aureus virulence.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.